(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate
Description
(2,6-Dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate (CAS: 3780-30-1) is a fused heterocyclic compound featuring a chromeno-oxazole core substituted with methyl groups at positions 2 and 6, a ketone at position 4, and an acetyloxy group at position 5. Its IUPAC name is Acetic acid 2,6-dimethyl-4-oxo-4H-chromeno[3,4-d][1,3]oxazol-7-yl ester, and it is recognized by synonyms such as NSC 10687 and CID 223244 . The chromeno-oxazole scaffold combines coumarin (benzopyrone) and oxazole moieties, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Properties
CAS No. |
3780-30-1 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate |
InChI |
InChI=1S/C14H11NO5/c1-6-10(19-8(3)16)5-4-9-12(6)20-14(17)11-13(9)18-7(2)15-11/h4-5H,1-3H3 |
InChI Key |
CTAIFNZTKKTCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2OC(=N3)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4H-chromen-4-one with an appropriate oxazole derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate exhibit significant antioxidant properties. For instance, studies have shown that derivatives of this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay has been utilized to evaluate the antioxidant capacity of such compounds, revealing promising results .
Antimicrobial Properties
The biological activity of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate has been predicted using computer-aided models, suggesting potential antimicrobial effects against various pathogens. This capability is essential for the development of new antibiotics or antifungal agents .
Anti-inflammatory Effects
Compounds with similar structural features have been documented to possess anti-inflammatory properties. The presence of the oxazole ring in (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Synthesis Pathways
The synthesis of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate typically involves several steps that require precise control over reaction conditions to ensure high yield and purity. Understanding these pathways is crucial for its application in synthetic organic chemistry .
Derivative Development
The unique structural characteristics of this compound allow for the derivation of new compounds with enhanced properties. For example, researchers have synthesized various derivatives that retain the core structure while modifying functional groups to enhance biological activity or alter pharmacokinetic profiles .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of various synthesized derivatives of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate , researchers employed the DPPH method to assess radical scavenging capabilities. The results indicated that certain derivatives exhibited significantly higher antioxidant activity compared to standard reference compounds like vitamin C .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The findings revealed that specific derivatives demonstrated notable inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Structural Differentiation
Chromeno-Oxazole vs. Coumarin-Thiazolidinone Hybrids Core Heterocycles: The target compound contains a fused chromeno-oxazole system, whereas analogs like 3a-l (from ) combine coumarin with a thiazolidinone ring via an acetamide linker . Substituent Effects: The 7-acetate group in the target compound contrasts with the 7-oxyacetamide moiety in 3a-l. The ester group may confer higher membrane permeability than the amide, which could enhance cellular uptake .
Comparison with Thiazolo-Pyrimidine Derivatives (e.g., TP455) TP455 features a thiazolo[5,4-d]pyrimidine core with diamino and aryl substituents, optimized for adenosine A2A receptor antagonism . In contrast, the chromeno-oxazole scaffold lacks the pyrimidine ring but shares fused heterocyclic rigidity, which is critical for target engagement in both cases.
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The acetate ester in the target compound increases logP compared to the polar amide in 3a-l , suggesting better passive diffusion across biological membranes.
- Metabolic Stability: The oxazole ring’s aromaticity may reduce susceptibility to oxidative metabolism compared to thiazolidinones, which can undergo ring-opening reactions.
Biological Activity
(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, toxicity profiles, and therapeutic potentials.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₁O₅ |
| Molecular Weight | 273.241 g/mol |
| Density | 1.367 g/cm³ |
| Boiling Point | 445.3 °C at 760 mmHg |
| Flash Point | 223.1 °C |
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study highlighted that various oxazole derivatives demonstrated notable activity against bacterial strains such as E. coli and S. aureus. For instance, certain derivatives showed inhibition zones comparable to standard antibiotics like Ofloxacin and Ketoconazole .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Inhibition Zone (mm) | Tested Strains |
|---|---|---|
| 22a | 12 | E. coli |
| 22b | 11 | S. aureus |
| 22c | 12 | P. aeruginosa |
| Ofloxacin | 17 | Reference |
| Ketoconazole | 20 | C. albicans |
Cytotoxicity and Toxicological Studies
Toxicological assessments have shown that (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate can induce cytotoxic effects at higher concentrations. In a study involving F344/N rats and B6C3F1 mice, the compound was administered in varying doses (0 to 500 mg/kg bw/day). Notable findings included:
- Forestomach Toxicity : Lesions such as acanthosis and hyperkeratosis were observed at doses starting from 62 mg/kg bw/day in male rats and from 250 mg/kg bw/day in female rats.
- Body Weight Impact : Males receiving the highest doses exhibited a significant decrease in body weight compared to controls .
The biological mechanisms underlying the activities of (2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate are still under investigation. However, it is hypothesized that its structure allows interaction with biological targets such as enzymes involved in cellular processes.
Histone Deacetylase Inhibition
Recent studies suggest that compounds with similar structures may act as histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in gene expression regulation, and their inhibition can lead to therapeutic effects in cancer treatment . The potential for this compound to modulate epigenetic factors presents a promising avenue for future research.
Case Studies
Several case studies have explored the therapeutic applications of oxazole derivatives:
- Antibacterial Applications : A specific derivative demonstrated effective antibacterial activity against multidrug-resistant strains.
- Anticancer Properties : Initial screenings indicated that certain derivatives could induce apoptosis in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

